
1-n-Octadecylpyrrole
Übersicht
Beschreibung
1-n-Octadecylpyrrole is a long-chain N-alkyl pyrrole (NAP) with a carbon chain length of 18 and a molecular formula of C24H45N. It is a kind of conductive polymer based on the nature of the molecular structure .
Synthesis Analysis
The synthesis of poly(this compound) films was achieved using a three-electrode setup. An acetonitrile solution of n-octadecylpyrrole (5 mmol dm 3) and sodium p-toluenesul-fonate (0.5 mmol dm 3) was electrochemically polymerized in a three-electrode cell at 9,000 mV vs. Ag/AgCl for 1 h .Molecular Structure Analysis
The molecular structure of this compound is based on the nature of the molecular structure of conductive polymers . The molecular weight of this compound is 319.57 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve electrochemical polymerization. This process can provide conductive polymer films with various morphologies according to the reaction conditions .Physical And Chemical Properties Analysis
This compound has a melting point of 39 °C and a boiling point of 182 °C at 1mmHg. Its density is predicted to be 0.86±0.1 g/cm3. It appears as a powder to crystal in form and is white to almost white in color .Wissenschaftliche Forschungsanwendungen
Electropolymerization and Conductive Properties
1-n-Octadecylpyrrole has been studied for its electropolymerization properties and conductive characteristics. For instance, the electropolymerization of 3-octadecylpyrrole, a related compound, was achieved in various solvent systems, resulting in products with significant conductivities as high as 31.4 S cm−1 and solubilities in common organic media (Ashraf et al., 1996). These properties make it a candidate for applications in conductive polymers and electronics.
Non-linear Optical Properties
Another application area is in the field of non-linear optics. For example, derivatives of N-alkylpyrrol-2-yl)squaraine, which includes bis(1-octadecylpyrrol-2-yl)squaraine, have been synthesized and exhibit significant second harmonic generation (SHG) activity. These properties are valuable for applications in optical devices and sensors (Lynch et al., 1997).
Langmuir-Blodgett Film Studies
Studies on Langmuir-Blodgett films of 3-n-octadecylpyrrole have been conducted, providing insights into the molecular alignment and interactions at the surface level. These films are useful in various surface science applications, particularly in creating organized molecular assemblies (Yang et al., 1989).
Gas Sensitivity and Composite Materials
3-Octadecylpyrrole has been synthesized and polymerized for use in gas-sensitive resistors. These materials exhibit enhanced sensitivity to volatile organic compounds (VOCs), demonstrating potential for use in sensing applications (Guernion et al., 2002).
Solid-Phase Extraction Applications
The use of octadecyl-bonded silica, related to this compound, for solid-phase extraction of organic compounds from water highlights its potential in environmental monitoring and analytical chemistry. This application is significant for extracting pesticides and other organic pollutants from water samples (Junk & Richard, 1988).
Wirkmechanismus
Target of Action
It is known that 1-n-octadecylpyrrole is used in the synthesis of conductive polymer films . These films have unique physical properties and are studied from the viewpoint of their liquid-repellency .
Mode of Action
The mode of action of this compound involves its electrochemical polymerization . This process can provide conductive polymer films with various morphologies according to the reaction conditions . The this compound films are synthesized using a three-electrode setup . An acetonitrile solution of this compound and sodium p-toluenesulfonate is electrochemically polymerized in a three-electrode cell .
Biochemical Pathways
The electrochemical polymerization process, which is central to the action of this compound, can be considered a key biochemical pathway . The resulting conductive polymer films have unique physical properties, which may have downstream effects on various applications, particularly those requiring liquid-repellency .
Pharmacokinetics
The synthesis process of this compound involves its dissolution in an acetonitrile solution, suggesting that it has good solubility in this solvent .
Result of Action
The result of the action of this compound is the formation of conductive polymer films with unique physical properties . These films show super water-repellency and those coated with a fluorinated compound by a facile way have very high oil-repellency . The excellent liquid-repellency is simply caused by the ‘needle’-like morphology or fractal structure of the film surface .
Action Environment
The action of this compound is influenced by the environmental conditions during its electrochemical polymerization . The reaction conditions, including the applied potential and the nature of the electrodes used, can affect the morphology and properties of the resulting polymer films
Eigenschaften
IUPAC Name |
1-octadecylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMIJNAHWEOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597393 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89601-24-1 | |
| Record name | 1-Octadecyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



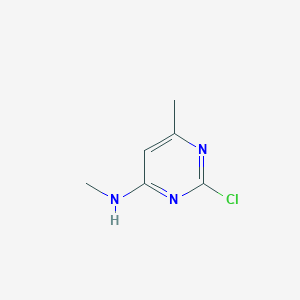
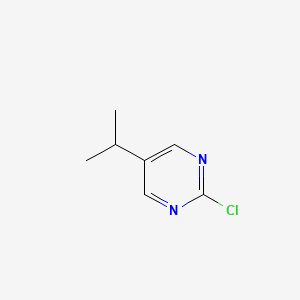
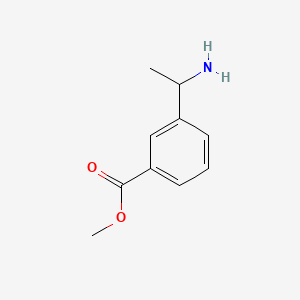
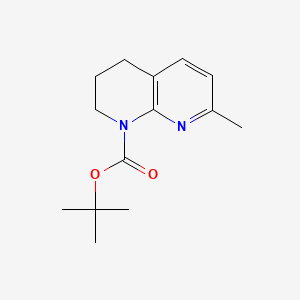
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
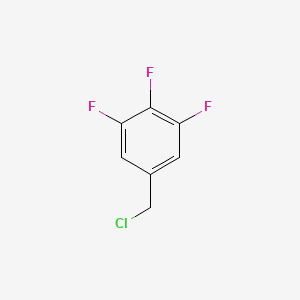
![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)
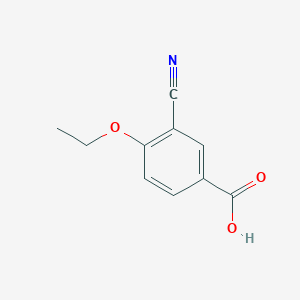
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)
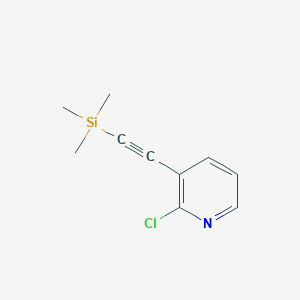
![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
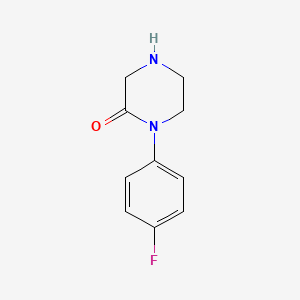
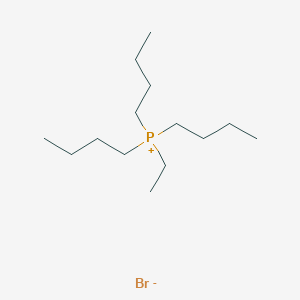
![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)